2-(2-クロロエトキシ)エチルアセテート

説明

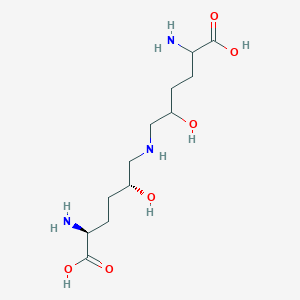

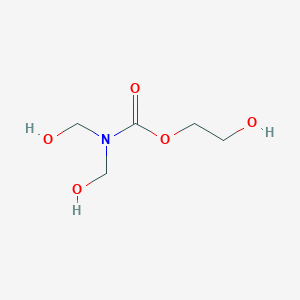

2-(2-Chloroethoxy)ethyl acetate, also known as 2-Chloroethoxyacetic acid, is a synthetic organic compound used in a variety of industrial and scientific applications. It is an alkylating agent and a reagent used in chemical synthesis. It is a colorless liquid with a sweet smell and is miscible with most organic solvents. 2-(2-Chloroethoxy)ethyl acetate is used in the production of a wide range of products, including pharmaceuticals, pesticides, dyes, and detergents. It is also used as a fuel additive to improve the combustion of gasoline.

科学的研究の応用

有機化学および化学合成

“2-(2-クロロエトキシ)エチルアセテート”は、有機化学および化学合成で使用されます . その反応性から、さまざまな有機化合物の製造における重要な成分となる可能性があります。

医薬品原薬製造

この化合物は、医薬品原薬(API)の製造にも使用できます . APIは、薬物中で生物学的に活性な物質です。

薬物動態

薬物動態学の分野では、薬物がどのように吸収、分布、代謝、排泄されるかを研究していますが、“2-(2-クロロエトキシ)エチルアセテート”は、この分野で使用される可能性があります .

親油性研究

親油性とは、化学化合物が脂肪、油、脂質、非極性溶媒に溶解する能力のことです。 “2-(2-クロロエトキシ)エチルアセテート”は、この分野に関連する研究で使用される可能性があります .

薬物様性解析

“薬物様性”とは、薬物設計において、薬力学的および薬物動態的プロファイルに影響を与える要因に関して、物質がどの程度“薬物様”であるかを表す概念です。 この化合物は、このような解析で使用される可能性があります .

水溶解度研究

“2-(2-クロロエトキシ)エチルアセテート”は、水溶解度(特定の物質が水に溶解できる量)に関連する研究で使用される可能性があります .

Safety and Hazards

The safety information for “2-(2-Chloroethoxy)ethyl acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers

There is a paper titled “2-(2-Chloroethoxy)-ethyl Acetate and 2-Chloroethyl Vinyl Ether” published in the Journal of the American Chemical Society . This paper might provide more detailed information about the compound.

特性

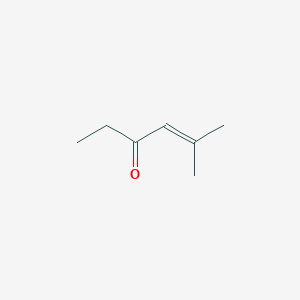

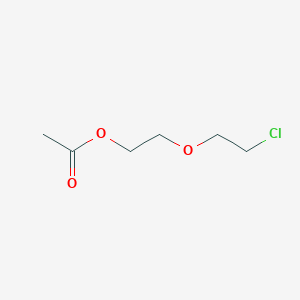

IUPAC Name |

2-(2-chloroethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZWLUYOVJTJAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291045 | |

| Record name | 2-(2-Chloroethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14258-40-3 | |

| Record name | 14258-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chloroethoxy)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-(2-Chloroethoxy)ethyl acetate in the synthesis of antiviral compounds?

A1: 2-(2-Chloroethoxy)ethyl acetate serves as a crucial building block in synthesizing N-substituted pyrimidine acyclic nucleoside analogues. [] These analogues are being investigated for their potential antiviral activity, particularly against the hepatitis B virus (HBV). The compound acts as an intermediate, providing the acyclic side chain that gets attached to the pyrimidine base. This side chain often plays a vital role in mimicking natural nucleosides, potentially interfering with viral replication processes.

Q2: What is the significance of the research findings on the synthesized pyrimidine acyclic nucleoside analogues?

A2: The research demonstrated that several synthesized compounds, derived from 2-(2-Chloroethoxy)ethyl acetate, exhibit moderate to high antiviral activity against HBV in vitro. [] This finding is significant because it identifies a new class of potential antiviral agents that could lead to the development of novel treatments for HBV infection. Further research is needed to optimize the activity and safety profile of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。